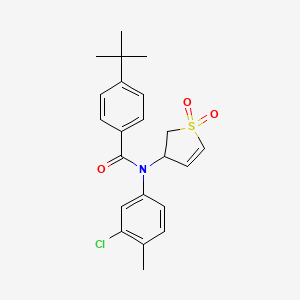

1-(Difluoromethoxy)-4-nitroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

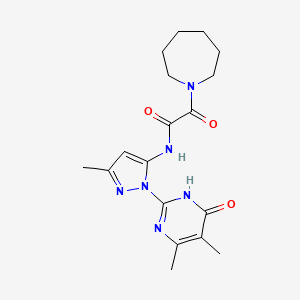

“1-(Difluoromethoxy)-4-nitroisoquinoline” is a chemical compound that contains an isoquinoline backbone, a nitro group (-NO2), and a difluoromethoxy group (-OCHF2). Isoquinolines are a type of heterocyclic aromatic organic compound similar to naphthalene and are part of a couple of bioactive compounds. The nitro group is a functional group that consists of one nitrogen atom and two oxygen atoms. It is often used in the synthesis of explosives but also occurs in nature as part of some biomolecules. The difluoromethoxy group contains a methoxy group where two of the hydrogen atoms have been replaced by fluorine atoms .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the isoquinoline backbone, followed by the introduction of the nitro and difluoromethoxy groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoquinoline backbone would provide a rigid, planar structure. The nitro group is a strong electron-withdrawing group, which would impact the electron density and reactivity of the molecule. The difluoromethoxy group would likely add some steric bulk and could impact the compound’s physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. The nitro group is reactive and can participate in various reactions, including reduction reactions. The difluoromethoxy group might also participate in some reactions, especially if conditions cause it to lose a fluoride ion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure and the functional groups it contains. For example, the presence of the nitro and difluoromethoxy groups could impact its polarity, solubility, density, boiling point, and melting point .Aplicaciones Científicas De Investigación

Organic Synthesis Building Block

1-(Difluoromethoxy)-4-nitroisoquinoline: serves as a versatile building block in organic synthesis. Its unique structure allows for the introduction of the difluoromethoxy group into various chemical compounds. This can be particularly useful in the synthesis of complex molecules where the introduction of fluorine atoms can significantly alter the physical, chemical, and biological properties of a compound .

Medicinal Chemistry

In medicinal chemistry, the difluoromethoxy group is valued for its ability to improve the metabolic stability of pharmaceuticals. 1-(Difluoromethoxy)-4-nitroisoquinoline can be used to create novel drug candidates with enhanced pharmacokinetic profiles. Its incorporation into drug design can lead to the development of new treatments with better efficacy and reduced side effects .

Agricultural Chemistry

The compound’s potential applications extend to agricultural chemistry, where it could be used to synthesize new pesticides or herbicides. The nitroisoquinoline moiety might interact with specific biological targets in pests, providing a new approach to crop protection .

Material Science

In material science, 1-(Difluoromethoxy)-4-nitroisoquinoline could be used to modify the surface properties of materials. For instance, it could be employed to create hydrophobic coatings or to introduce specific functional groups that can alter the interaction of materials with their environment .

Fluorination Reagent

This compound can act as a fluorination reagent, introducing the difluoromethoxy group into other molecules. This is particularly important in the field of organofluorine chemistry, where the introduction of fluorine atoms can lead to compounds with high chemical and thermal stability .

Analytical Chemistry

In analytical chemistry, 1-(Difluoromethoxy)-4-nitroisoquinoline could be used as a standard or reagent in various spectroscopic methods. Its distinct spectroscopic signature allows for its use in the calibration of instruments and the quantification of similar compounds in complex mixtures .

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. The nitro group can be explosive under certain conditions, and both the nitro group and the difluoromethoxy group could potentially be toxic. Therefore, handling this compound would likely require safety precautions .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(difluoromethoxy)-4-nitroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F2N2O3/c11-10(12)17-9-7-4-2-1-3-6(7)8(5-13-9)14(15)16/h1-5,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRMXJGRYXZRAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2OC(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethoxy)-4-nitroisoquinoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-5-nitro-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2946450.png)

![4-[(Thiophene-2-yl)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester](/img/structure/B2946452.png)

![N-(3,4-diethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2946456.png)

![Ethyl 4-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2946457.png)

![Benzyl({1-[3,5-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethyl})amine](/img/structure/B2946458.png)

![2-(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2946462.png)

![4-[4-(4-Chlorophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]morpholine](/img/structure/B2946464.png)

![N,N-dimethyl-4-[(1-methyl-1H-1,3-benzodiazol-2-yl)oxy]oxolan-3-amine](/img/structure/B2946465.png)